
Ccris 6495
概要
説明
バプレオチドは、合成されたオクタペプチドのソマトスタチンアナログです。 主に、肝硬変による肝疾患やエイズ関連下痢の患者における食道静脈瘤出血の治療に使用されます . バプレオチドは、親ホルモンであるソマトスタチンと比較して、代謝安定性が高いです .
科学的研究の応用
Management of Variceal Bleeding
Vapreotide is notably used in treating esophageal variceal bleeding in patients with liver cirrhosis. A randomized controlled trial involving 227 patients demonstrated that early administration of vapreotide before endoscopic treatment significantly reduced active bleeding rates compared to placebo (31% vs. 46%) and improved survival rates during the treatment period .
Study Parameter | Vapreotide Group | Placebo Group | P-value |
---|---|---|---|
Active Bleeding Rate | 31% | 46% | 0.03 |
Survival and Control Rate | 66% | 50% | 0.02 |
Blood Transfusions (Mean) | 2.0 | 2.8 | 0.04 |
Treatment of Acromegaly
Vapreotide has been employed as a treatment option for acromegaly, a condition characterized by excessive growth hormone production. Studies indicate that vapreotide effectively lowers insulin-like growth factor 1 (IGF-1) levels, which are elevated in acromegaly patients . In a controlled setting, significant reductions in IGF-1 were observed after continuous administration.
Management of Diarrhea in AIDS Patients
Research has shown that vapreotide can be beneficial for patients with AIDS-related diarrhea not caused by Cryptosporidium. In these cases, vapreotide reduced diarrhea episodes and improved overall patient comfort .
Post-Surgical Complications
Recent studies have explored the use of vapreotide in preventing complications following pancreatic surgery. A double-blind, placebo-controlled trial indicated that vapreotide could reduce postoperative complications by modulating gastrointestinal secretions and motility .
Efficacy in Gastrointestinal Disorders
A study focusing on the effects of vapreotide on gastric acidity and gallbladder contraction revealed that continuous administration significantly elevated intragastric pH levels and affected gallbladder function over time .
- Study Design : Randomized, double-blind crossover trial with ten healthy male participants.
- Findings :
- Increased intragastric pH on day two but reduced effectiveness after one week.
- Significant changes in gastrin levels were noted during the initial treatment phase.
Long-term Outcomes in Variceal Bleeding Management
Follow-up studies have continued to validate the long-term benefits of combining vapreotide with endoscopic interventions for variceal bleeding control, emphasizing its role in reducing the need for blood transfusions and improving patient outcomes .
作用機序
準備方法
バプレオチドの合成には、固相ペプチド合成などの標準的なペプチド合成技術が用いられます. このプロセスは、Fmoc-Trp(Boc)-OHとRinkアミド樹脂から始まり、Fmoc-Trp(Boc)-Rinkアミド樹脂を得ます . 詳細な工業生産方法は、独自の技術であり、公表されていません。
化学反応の分析
バプレオチドは、次のようなさまざまな化学反応を起こします。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオスレイトールなどの還元剤が含まれます . これらの反応によって形成される主な生成物は、バプレオチドの酸化型または還元型です .
科学研究への応用
バプレオチドは、幅広い科学研究に用いられています。
類似化合物との比較
バプレオチドは、次のような他のソマトスタチンアナログと比較されます。
オクトレオチド: 同様の適応症で使用される別のソマトスタチンアナログですが、薬物動態が異なります.
ランレオチド: 先端巨大症や神経内分泌腫瘍の治療に使用されます.
生物活性
Vapreotide, a synthetic analog of somatostatin, exhibits a range of biological activities that have significant implications for therapeutic applications. This article delves into its mechanisms of action, biological effects, and potential clinical uses, supported by data tables and research findings.
Overview of Vapreotide
Vapreotide is primarily recognized for its role in modulating neuroendocrine functions. It acts as an antagonist to the neurokinin-1 receptor (NK1R), which is crucial in various physiological processes, including pain modulation, hormone secretion, and immune response.
- NK1R Antagonism : Vapreotide's primary mechanism involves blocking NK1R, thereby inhibiting the effects of substance P (SP), a neuropeptide associated with pain and inflammation. Research has demonstrated that vapreotide can dose-dependently reduce SP-induced intracellular calcium increases in various cell types, including U373MG human astrocytoma cells and human monocyte-derived macrophages (MDMs) .
- Cytokine and Chemokine Modulation : Vapreotide has been shown to attenuate the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as IL-8 and MCP-1 in response to SP stimulation . This suggests a potential role in managing inflammatory conditions.
- Effects on Gastrointestinal Function : Studies indicate that vapreotide can influence gastric acidity and gallbladder contraction. Continuous administration leads to a significant increase in intragastric pH initially, although this effect diminishes over time due to receptor down-regulation .
Case Study: NK1R Antagonism
In a study examining vapreotide's effects on human cells, researchers found:
- Cell Types : U373MG cells and MDMs expressed endogenous NK1R, while HEK293 cells were genetically modified to express NK1R.
- Results : Vapreotide inhibited SP-induced increases in intracellular calcium levels, with a maximum effect observed at concentrations around 0.1 μM. Comparatively, the standard NK1R antagonist aprepitant showed complete antagonism at this concentration .
Table 1: Comparative Effects of Vapreotide and Aprepitant
Compound | Effect on Calcium Increase | IL-8 Inhibition | MCP-1 Inhibition |
---|---|---|---|
Vapreotide | Dose-dependent | Yes | Yes |
Aprepitant | Complete at 0.1 μM | Yes | Yes |
Clinical Applications
Vapreotide has shown promise in several clinical scenarios:
- HIV-1 Infection : The compound may have therapeutic potential in reducing HIV-1 replication within MDMs via NK1R antagonism .
- Acute Variceal Hemorrhage : Its use in managing acute variceal bleeding in patients with cirrhosis has been explored, suggesting it can reduce portal pressure effectively .
- Gastrointestinal Disorders : Given its impact on gastric pH and gallbladder function, vapreotide may be beneficial in treating conditions related to gastrointestinal dysregulation .
特性
Key on ui mechanism of action |
The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (PMID: 7556407). |
---|---|
CAS番号 |
103222-11-3 |
分子式 |
C57H70N12O9S2 |
分子量 |
1131.4 g/mol |
IUPAC名 |
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1 |
InChIキー |
SWXOGPJRIDTIRL-DLRASJFKSA-N |
SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
異性体SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N |
正規SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Key on ui other cas no. |
103222-11-3 |
物理的記述 |
Solid |
配列 |
FCYWKVCW |
溶解性 |
3.99e-03 g/L |
同義語 |
Vapreotida; D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2; D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide; Octastatin; RC 160; RC-160; vapreotide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。